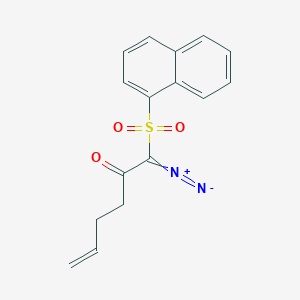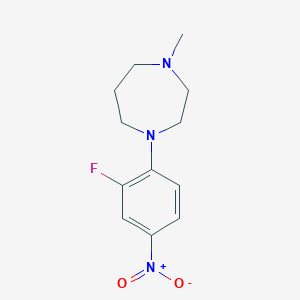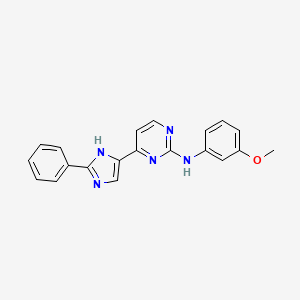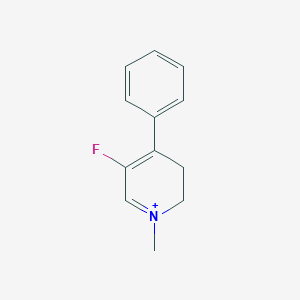
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound that features a diazonium group attached to a naphthalene sulfonyl moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of naphthalene-1-sulfonyl chloride. The process begins with the preparation of naphthalene-1-sulfonyl chloride, which is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction conditions must be carefully controlled to maintain the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group, which acts as an electrophile.
Coupling Reactions: It can undergo coupling reactions with phenols and amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Coupling Reactions: Reagents such as phenols, amines, and catalysts like copper powder are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the naphthalene sulfonyl compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction: The major product is the corresponding naphthylamine derivative.
Scientific Research Applications
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in coupling reactions to form azo compounds, which are widely used in dye chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenethiol: An organosulfur compound with a thiol group attached to the naphthalene ring.
1-Diazonio-1-(3,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: A similar diazonium compound with a different sulfonyl group.
Uniqueness
1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific structure, which combines a diazonium group with a naphthalene sulfonyl moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes and applications.
Properties
CAS No. |
909564-90-5 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-diazo-1-naphthalen-1-ylsulfonylhex-5-en-2-one |
InChI |
InChI=1S/C16H14N2O3S/c1-2-3-10-14(19)16(18-17)22(20,21)15-11-6-8-12-7-4-5-9-13(12)15/h2,4-9,11H,1,3,10H2 |
InChI Key |
YSMTXSXQNOTLAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)


![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)



![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)

